molecular formula C12H7Cl2NO3 B089583 4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene CAS No. 135-12-6

4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene

Cat. No. B089583
CAS RN: 135-12-6
M. Wt: 284.09 g/mol
InChI Key: XEGBVDXTOVJCSJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds provides insights into potential methods for synthesizing 4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene. For example, the synthesis of N,N-Diethyl-5-chloro-2-(4-chlorophenoxy)-4-nitroaniline involved oxidation, etherification, reduction, alkylation, and further oxidation processes, achieving a total yield of 75% (Liu Deng-cai, 2008). This suggests a multi-step approach may be applicable for synthesizing the compound of interest, involving careful control of reaction conditions and the use of specific reagents.

Molecular Structure Analysis

Studies on related chloronitrobenzene compounds reveal aspects of molecular structure that could inform understanding of 4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene. The crystal structure of 1-chloro-2-nitrobenzene, for instance, showcases molecules linked by N—O⋯Cl halogen bonds, involved in aromatic π–π stacking, indicating the potential for similar structural features and interactions in the compound of interest (I. Mossakowska & G. Wójcik, 2007).

Chemical Reactions and Properties

Chemical reactions involving chloronitrobenzene derivatives hint at the reactivity of 4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene. For example, the catalyzed oxidation of 4-chloroaniline to 4-chloronitrosobenzene suggests the potential for nitrosation reactions under specific conditions (M. D. Corbett, B. R. Chipko, & D. Baden, 1978). This could imply that 4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene may undergo similar transformations under oxidative conditions.

Physical Properties Analysis

While direct data on 4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene is not available, the study of closely related compounds like 1-chloro-2-nitrobenzene reveals insights into potential physical properties, such as phase transitions influenced by the nitro group's torsional vibrations (I. Mossakowska & G. Wójcik, 2007). This suggests that the physical state and behavior of 4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene near its melting point could be similarly influenced by its nitro and chlorophenoxy groups.

Chemical Properties Analysis

The chemical behavior of 4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene can be partially understood through studies on similar compounds. For instance, the oxidation-reduction reactions involving chloromethylbenzenes and aromatic nitro compounds reveal complex pathways that could be relevant to understanding the reactivity of the target compound under various conditions (R. Austin & J. Ridd, 1994).

Scientific Research Applications

  • Microbial Degradation : A study by Shah (2014) discussed a bacterial strain that utilizes 1-chloro-4-nitrobenzene, a related compound, as a carbon, nitrogen, and energy source, indicating potential applications in environmental bioremediation (Shah, 2014).

  • Electrochemical Sensing : Phanthong and Somasundrum (2008) explored the use of nitrobenzene as a liquid membrane for detecting hydrophobic compounds like 4-chlorophenol, suggesting applications in chemical sensing and analysis (Phanthong & Somasundrum, 2008).

  • Chemical Synthesis : The work of Blanksma and Fohr (2010) showed that the chlorine atom in 1-chloro-4-nitrobenzene can be replaced with various groups, highlighting the compound's versatility in synthetic chemistry (Blanksma & Fohr, 2010).

  • Substrate Model Extension for Enzyme Studies : Van der Aar et al. (1997) examined the GST conjugation capacity of various substituted nitrobenzenes, contributing to our understanding of enzyme-substrate interactions (Van der Aar et al., 1997).

  • Synthesis of Derivatives : Liu Deng-cai (2008) synthesized a derivative of 4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene, indicating its potential as a precursor for more complex organic compounds (Liu Deng-cai, 2008).

  • Biodegradation Studies : Katsivela et al. (1999) studied the biodegradation of 1-chloro-4-nitrobenzene, a structurally similar compound, by a bacterial strain, which is significant for environmental cleanup and waste management (Katsivela et al., 1999).

  • Nitrosobenzene Reduction : Montanari, Paradisi, and Scorrano (1999) investigated the reduction of nitrosobenzenes, relevant for understanding chemical reaction mechanisms and potential synthetic applications (Montanari, Paradisi, & Scorrano, 1999).

  • Adsorption Studies : Marczewski (2007) conducted studies on the adsorption of nitrobenzene and related compounds on mesoporous carbons, which can have implications for environmental engineering and filtration technologies (Marczewski, 2007).

  • Oxidation Reactions : Corbett, Chipko, and Baden (1978) studied the enzymatic oxidation of 4-chloroaniline, a compound structurally related to 4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene, to form nitroso compounds, contributing to biochemistry and pharmacology research (Corbett, Chipko, & Baden, 1978).

properties

IUPAC Name

4-chloro-1-(4-chlorophenoxy)-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H7Cl2NO3/c13-8-1-4-10(5-2-8)18-12-6-3-9(14)7-11(12)15(16)17/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XEGBVDXTOVJCSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)Cl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2059647
Record name Benzene, 4-chloro-1-(4-chlorophenoxy)-2-nitro-
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Molecular Weight

284.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene

CAS RN

135-12-6
Record name 4,4′-Dichloro-2-nitrodiphenyl ether
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Record name 4,4'-Dichloro-2-nitrodiphenyl ether
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Record name 4,4'-DICHLORO-2-NITRODIPHENYL ETHER
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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